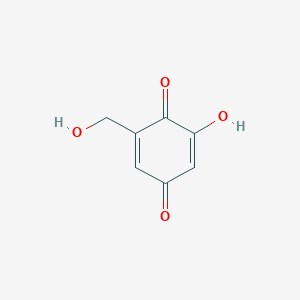![molecular formula C17H27NO4 B14183209 4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol CAS No. 925237-25-8](/img/structure/B14183209.png)
4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol is a complex organic compound with a unique structure that includes both hydroxy and hydroxyimino functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol can be achieved through a multi-step process. One common method involves the sequential treatment of a precursor compound with hydrazine and sodium nitrite in acetic acid . This method allows for the formation of the hydroxyimino group, which is a key feature of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography can ensure the removal of any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can lead to the formation of quinones, while reduction of the hydroxyimino group can yield primary amines.
Wissenschaftliche Forschungsanwendungen
4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications due to its unique functional groups.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes, altering their activity. Additionally, the compound can participate in redox reactions, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyimino-5-polyfluoroalkylpyrazol-3-ones: These compounds share the hydroxyimino group and have similar reactivity.
4-Hydroxyimino-4,5,6,7-tetrahydro-[2,1,3]benzoxadiazole: This compound also contains a hydroxyimino group and undergoes similar chemical reactions.
Uniqueness
4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol is unique due to its combination of hydroxy, hydroxyimino, and methoxy groups
Eigenschaften
CAS-Nummer |
925237-25-8 |
|---|---|
Molekularformel |
C17H27NO4 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
4-(5-hydroxy-3-hydroxyiminodecyl)-2-methoxyphenol |
InChI |
InChI=1S/C17H27NO4/c1-3-4-5-6-15(19)12-14(18-21)9-7-13-8-10-16(20)17(11-13)22-2/h8,10-11,15,19-21H,3-7,9,12H2,1-2H3 |
InChI-Schlüssel |
HPDAJPLGIHNWEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CC(=NO)CCC1=CC(=C(C=C1)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide](/img/structure/B14183148.png)
![5-(Hexyloxy)-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14183153.png)
![6-(3-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14183159.png)
![O-tert-Butyl-N-[(4-chlorophenyl)methanesulfonyl]-D-serine](/img/structure/B14183160.png)
![[2-(Prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol](/img/structure/B14183163.png)
![[3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B14183181.png)



![3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile](/img/structure/B14183212.png)
